(2,4,5-Trifluorophenyl)zinc bromide
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Overview
Description
(2,4,5-Trifluorophenyl)zinc bromide is an organozinc compound with the molecular formula C6H2BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4,5-Trifluorophenyl)zinc bromide can be synthesized through the reaction of 2,4,5-trifluorophenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H2BrF3+Zn→C6H2BrF3Zn
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trifluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions such as oxidative addition and transmetalation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate.
Oxidative Addition: This reaction involves the addition of the organozinc compound to a metal center, often facilitated by a catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2,4,5-Trifluorophenyl)zinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,5-Trifluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-aryl complex.
Transmetalation: The aryl group is transferred from the zinc to the palladium center.
Reductive Elimination: The palladium-aryl complex reacts with another aryl group, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2,4,5-Trifluorobenzyl bromide): Another organofluorine compound used in organic synthesis.
(3,4,5-Trifluorophenyl)boronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
(2,4,5-Trifluorophenyl)zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its use in Suzuki-Miyaura coupling reactions is particularly notable for its mild reaction conditions and functional group tolerance .
Properties
IUPAC Name |
bromozinc(1+);1,2,4-trifluorobenzene-5-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h2-3H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNWBYPGWRTSI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=CC(=C1F)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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